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Introduction
PF-Cbp1 is a potent and selective chemical probe that targets the bromodomains of the

homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and p300.

[1][2] These proteins are lysine acetyltransferases (KATs) that play a crucial role in regulating

gene expression through the acetylation of histones and other non-histone proteins.[3][4]

Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and

inflammatory disorders, making them attractive therapeutic targets.[3][4][5] PF-Cbp1 acts as an

antagonist by binding to the bromodomain, a reader domain that recognizes acetylated lysine

residues, thereby inhibiting the recruitment of CBP/p300 to chromatin and subsequent gene

activation. These application notes provide detailed protocols and recommended

concentrations for the use of PF-Cbp1 in a range of in vitro experiments.

Data Presentation: Quantitative Summary of PF-
Cbp1 Activity
The following tables summarize the key quantitative data for PF-Cbp1 in various in vitro

assays.

Table 1: Biochemical Activity of PF-Cbp1
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Target Assay Type IC50 (nM) Notes

CREBBP

Bromodomain
Biochemical Assay 125

Highly selective

inhibition.[1][2]

p300 Bromodomain Biochemical Assay 363 Potent inhibition.[1][2]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Cell Type Assay Type
Concentration
Range

Incubation
Time

Outcome

Primary

Macrophages

Gene Expression

(RT-PCR)
0.1 - 10 µM

30 min pre-

treatment

Modulation of

key inflammatory

genes.[1]

Neurons
Gene Expression

(RT-PCR)
Not specified Not specified

Downregulation

of RGS4.

Mouse J774

Macrophage-like

cells

Gene Expression

(RT-PCR)
3 - 10 µM

30 min pre-

treatment, then

4h LPS

Moderate

reduction of LPS-

induced IL-6 and

IFN-β expression

at 10 µM;

decrease in IL-

1β expression

evident at 3 µM.

[1]

Various Cancer

Cell Lines

Cell

Viability/Proliferat

ion

Dependent on

cell line
24 - 72 hours

Determine

empirically; start

with a dose-

response from

~0.1 to 20 µM.

General

Recommendatio

n

Initial

concentration for

cell-based

assays

5-10 times the

IC50 value

Dependent on

experiment

A starting point

for optimization.

[2]
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Signaling Pathways and Experimental Workflows
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Caption: Simplified signaling pathway of CREBBP/p300-mediated transcriptional activation.
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Click to download full resolution via product page

Caption: Mechanism of PF-Cbp1 in blocking CBP/p300 bromodomain function.

General Experimental Workflow for In Vitro Studies with
PF-Cbp1
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Caption: A general workflow for in vitro experiments using PF-Cbp1.
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Experimental Protocols
Preparation of PF-Cbp1 Stock Solution

Reconstitution: PF-Cbp1 is typically supplied as a solid. Reconstitute the compound in sterile

DMSO to create a high-concentration stock solution, for example, 10 mM.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store the aliquots at -20°C or -80°C for long-term storage. When in solvent, it is

stable for at least one year at -80°C.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for determining the cytotoxic or anti-proliferative

effects of PF-Cbp1 on a given cell line.

Materials:

Cells of interest

Complete cell culture medium

96-well clear or opaque-walled tissue culture plates

PF-Cbp1 stock solution (e.g., 10 mM in DMSO)

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

DMSO (for solubilizing formazan crystals in MTT assay)

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

Cell Seeding:

Trypsinize and count cells.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

Compound Treatment:

Prepare serial dilutions of PF-Cbp1 in complete culture medium from the stock solution. A

common starting range is from 0.01 µM to 20 µM.

Include a vehicle control (DMSO) at the same final concentration as the highest PF-Cbp1
concentration.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of PF-Cbp1 or vehicle control.

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Assay:

For MTT Assay:

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

crystals.

Measure the absorbance at 570 nm.

For CellTiter-Glo® Assay:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL).

Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence.

Data Analysis:

Subtract the background reading from all wells.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the results and determine the IC50 value.

Western Blot Analysis of Histone Acetylation
This protocol describes how to assess the effect of PF-Cbp1 on the acetylation levels of

specific histone marks (e.g., H3K27ac).

Materials:

Cells of interest cultured in 6-well plates

PF-Cbp1 stock solution

RIPA buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels (e.g., 4-20% gradient)

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)

HRP-conjugated secondary antibody
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ECL detection reagent

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with the desired concentrations of PF-Cbp1 (e.g., 1 µM, 5 µM, 10 µM) and a

vehicle control for a specific time (e.g., 6, 12, or 24 hours).

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

Scrape the cells and collect the lysate.

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant.

Protein Quantification and Sample Preparation:

Determine the protein concentration of the lysates using a BCA assay.

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and

boiling at 95°C for 5 minutes.

SDS-PAGE and Transfer:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the acetylated histone mark

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection:

Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

Strip the membrane and re-probe with an antibody against the total histone to ensure

equal loading.

Chromatin Immunoprecipitation (ChIP)
This protocol provides a framework for investigating the effect of PF-Cbp1 on the association of

CBP/p300 with specific genomic regions.

Materials:

Cells cultured in 150 mm dishes

PF-Cbp1 stock solution

Formaldehyde (37%)

Glycine

Lysis and wash buffers for ChIP

Sonicator

Antibody against CBP or p300

Protein A/G magnetic beads
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Elution buffer

Proteinase K

Reagents for DNA purification

Primers for qPCR analysis of target gene promoters

Procedure:

Cell Treatment and Crosslinking:

Treat cells with PF-Cbp1 or vehicle control for the desired time and concentration.

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10

minutes at room temperature to crosslink proteins to DNA.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

Cell Lysis and Chromatin Shearing:

Wash and harvest the cells.

Lyse the cells to release the nuclei.

Resuspend the nuclear pellet in a sonication buffer.

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin overnight at 4°C with an antibody against CBP or p300.

Add protein A/G beads to capture the antibody-protein-DNA complexes.

Washes and Elution:
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Wash the beads several times with different wash buffers to remove non-specific binding.

Elute the chromatin complexes from the beads.

Reverse Crosslinking and DNA Purification:

Reverse the crosslinks by incubating at 65°C overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

Analysis:

Analyze the enrichment of specific DNA sequences by qPCR using primers designed for

target gene promoters known to be regulated by CBP/p300.

Conclusion
PF-Cbp1 is a valuable tool for studying the biological roles of CBP/p300 bromodomains in vitro.

The protocols and data presented here provide a comprehensive guide for researchers to

effectively utilize this chemical probe in their experiments. It is recommended to optimize the

concentrations and incubation times for each specific cell line and experimental setup to

ensure robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9953837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953837/
https://www.cancer-genetics.org/CREBBP.htm
https://www.benchchem.com/product/b610061#pf-cbp1-concentration-for-in-vitro-experiments
https://www.benchchem.com/product/b610061#pf-cbp1-concentration-for-in-vitro-experiments
https://www.benchchem.com/product/b610061#pf-cbp1-concentration-for-in-vitro-experiments
https://www.benchchem.com/product/b610061#pf-cbp1-concentration-for-in-vitro-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610061?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

